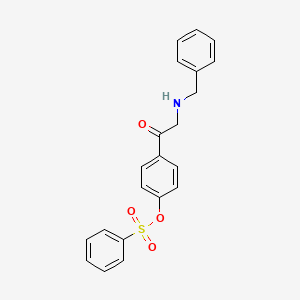

4-(N-Benzylglycyl)phenyl benzenesulfonate

Beschreibung

4-(N-Benzylglycyl)phenyl benzenesulfonate is a synthetic benzenesulfonate ester derivative featuring an N-benzylglycyl moiety attached to the phenyl ring. The compound combines a benzenesulfonate group, known for its role in modulating solubility and hydrolysis kinetics, with a glycine-derived substituent.

Eigenschaften

CAS-Nummer |

920804-49-5 |

|---|---|

Molekularformel |

C21H19NO4S |

Molekulargewicht |

381.4 g/mol |

IUPAC-Name |

[4-[2-(benzylamino)acetyl]phenyl] benzenesulfonate |

InChI |

InChI=1S/C21H19NO4S/c23-21(16-22-15-17-7-3-1-4-8-17)18-11-13-19(14-12-18)26-27(24,25)20-9-5-2-6-10-20/h1-14,22H,15-16H2 |

InChI-Schlüssel |

RDTOFUNSDBPRRK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNCC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Benzylglycyl)phenyl benzenesulfonate typically involves the sulfonation of benzene using concentrated sulfuric acid . This process forms benzenesulfonic acid, which can then be further reacted with other reagents to introduce the benzylglycyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of benzenesulfonic acid derivatives, including 4-(N-Benzylglycyl)phenyl benzenesulfonate, involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(N-Benzylglycyl)phenyl benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

Substitution: The benzylglycyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce new functional groups to the benzylglycyl moiety.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(N-Benzylglycyl)phenyl benzenesulfonate has been investigated for its role as a potential inhibitor of specific proteases, particularly those involved in viral infections such as HIV. The compound's structure allows it to interact with the active sites of these enzymes, thereby inhibiting their function and potentially blocking viral replication.

Case Study: HIV Protease Inhibition

Research indicates that compounds similar to 4-(N-Benzylglycyl)phenyl benzenesulfonate can effectively inhibit HIV proteases. A study demonstrated that derivatives of this compound could bind to the active site of the HIV protease, preventing it from processing viral proteins necessary for replication . The ability to modify the compound's structure could enhance its efficacy and selectivity against various strains of HIV.

Biochemical Research

The compound has applications in biochemical assays, particularly in studying enzyme kinetics and protein interactions. Its sulfonate group can facilitate binding to proteins or other biomolecules, making it a valuable tool in biochemical research.

Case Study: Affinity Chromatography

In affinity chromatography, 4-(N-Benzylglycyl)phenyl benzenesulfonate can be derivatized to create a tethered substrate that selectively binds to target proteins. This method allows for the purification of specific proteins from complex mixtures, enhancing the efficiency of biochemical analyses .

Drug Development

Given its structural properties, 4-(N-Benzylglycyl)phenyl benzenesulfonate is being explored as a lead compound for developing new therapeutic agents. Its ability to inhibit specific enzymes makes it a candidate for treating diseases characterized by protease activity.

Potential Therapeutic Uses

- Antiviral Agents : Targeting viral proteases to prevent replication.

- Anti-cancer Agents : Inhibiting proteases involved in cancer metastasis and progression.

- Metabolic Disorders : Modulating enzyme activity related to metabolism and energy regulation.

Chemical Synthesis

The synthesis of 4-(N-Benzylglycyl)phenyl benzenesulfonate involves several chemical reactions that can be optimized for yield and purity. Understanding its synthetic pathways is crucial for scaling up production for research or therapeutic use.

Synthesis Pathway

The synthesis typically starts with the reaction of benzene sulfonic acid derivatives with amino acids or their derivatives. This process can be modified to introduce various substituents on the aromatic rings, allowing for the exploration of structure-activity relationships .

Toxicological Studies

As with any chemical compound intended for biological applications, understanding the toxicity profile of 4-(N-Benzylglycyl)phenyl benzenesulfonate is essential. Preliminary studies suggest that while some sulfonate compounds exhibit low toxicity, comprehensive toxicological assessments are necessary before clinical applications can be considered .

Wirkmechanismus

The mechanism of action of 4-(N-Benzylglycyl)phenyl benzenesulfonate involves its interaction with specific molecular targets, such as human neutrophil elastase (hNE). The compound binds to the active site of hNE, inhibiting its proteolytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which prevents the enzyme from degrading extracellular matrix proteins and other substrates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Benzenesulfonate Esters with Antimicrobial Activity

describes salicylanilide benzenesulfonates with antimycobacterial activity. Key compounds include:

- 4-Chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzenesulfonate : Exhibited MIC of 1 µmol/L against M. tuberculosis.

- 5-Chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzenesulfonate : MIC of 2–4 µmol/L against M. kansasii.

Comparison with 4-(N-Benzylglycyl)phenyl benzenesulfonate :

- Substituent Differences : The target compound replaces the chloro-trifluoromethyl-carbamoyl groups with an N-benzylglycyl chain. This substitution may reduce direct antimycobacterial efficacy (as carbamoyl/chloro groups enhance activity in ) but could improve pharmacokinetic properties (e.g., solubility or metabolic stability) .

- Ester Stability : Benzenesulfonate esters are prone to hydrolysis, unlike sulfonamides, which may limit their utility as long-acting agents .

Sulfonamide Derivatives

and highlight sulfonamide-based analogs:

- N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine (): Combines a sulfonamide group with a glycine-phenoxy moiety.

- N-(4-Hydroxyphenyl)-4-[(4-hydroxyphenyl)amino]-3-nitrobenzenesulfonamide (): Nitro and hydroxyl groups enhance hydrogen-bonding capacity, improving solubility but possibly reducing membrane penetration.

Comparison :

- Stability : Sulfonamides () are more chemically stable than benzenesulfonate esters (target compound), making them preferable for prolonged activity.

- Functional Groups : The target’s benzylglycyl group introduces steric bulk, which may hinder binding to narrow enzymatic pockets compared to smaller substituents (e.g., hydroxyl or nitro groups) .

Sulfamoyl and Sulfonyl Derivatives

and describe sulfamoyl/ureido benzenesulfonates:

- 4-(N-Benzyl-N-methylsulfamoyl)-N-(4-fluorophenyl)benzamide () : Fluorophenyl and benzyl-methylsulfamoyl groups enhance electronic interactions and metabolic resistance.

- Ureido-linked benzenesulfonate (): Crystalline solvates (e.g., methanol/ethanol) highlight formulation strategies for improving solubility and stability.

Data Tables

Table 1: Structural and Functional Comparison of Benzenesulfonate/Sulfonamide Analogs

Table 2: Substituent Effects on Key Properties

Key Findings and Implications

- Activity vs. Stability Trade-off : While benzenesulfonate esters (e.g., ) show potent antimicrobial activity, their ester lability limits durability. Sulfonamides () offer stability but may require optimized substituents for efficacy.

- Formulation Strategies : Crystalline solvates () and electron-withdrawing groups () provide pathways to enhance the target compound’s developability.

- Structural Optimization : Introducing targeted substituents (e.g., fluorine or carbamoyl) could improve the biological profile of 4-(N-Benzylglycyl)phenyl benzenesulfonate .

Biologische Aktivität

4-(N-Benzylglycyl)phenyl benzenesulfonate is a sulfonic acid derivative known for its diverse applications in medicinal chemistry, particularly as an enzyme inhibitor. This compound has garnered attention for its potential therapeutic effects, especially in conditions involving proteolytic enzymes such as human neutrophil elastase (hNE). This article explores its biological activity, mechanisms of action, and relevant research findings.

4-(N-Benzylglycyl)phenyl benzenesulfonate is synthesized through the sulfonation of benzene derivatives. The general synthetic route involves:

- Sulfonation Reaction : The introduction of a sulfonic acid group onto the aromatic ring using concentrated sulfuric acid.

- Purification : Isolation of the product through advanced purification techniques to ensure high yield and purity.

The primary mechanism of action for 4-(N-Benzylglycyl)phenyl benzenesulfonate involves its interaction with hNE. The compound binds to the active site of hNE, forming a covalent acyl-enzyme complex that inhibits its proteolytic activity. This inhibition is crucial in preventing the degradation of extracellular matrix proteins, which is significant in conditions like Acute Respiratory Distress Syndrome (ARDS) where hNE plays a pathological role.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor , particularly against hNE. Studies indicate that it effectively reduces hNE activity, which can lead to therapeutic benefits in inflammatory conditions.

Antiproliferative Effects

Research on related compounds has shown that benzenesulfonates can exhibit antiproliferative effects on various cancer cell lines. For instance, phenyl derivatives have been evaluated for their ability to inhibit cell growth in cancer models, indicating potential applications in oncology .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-(N-Benzylglycyl)phenyl benzenesulfonate:

- Inhibition Studies : A study highlighted that similar benzenesulfonates inhibited hNE with varying potencies, suggesting structure-activity relationships that could be beneficial for drug design .

- Cell Line Testing : Antiproliferative activities were assessed using various cancer cell lines (e.g., HT-29 colon carcinoma, M21 melanoma), revealing IC50 values that demonstrate the effectiveness of these compounds against tumor cells .

Table 1: Inhibition Potency of Related Compounds Against hNE

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-(N-Benzylglycyl)phenyl benzenesulfonate | TBD | hNE inhibition |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates | 0.58 | Antimicrotubule agent |

| Benzene-1,4-disulfonamide | 0.31 | OXPHOS inhibition |

Note: TBD indicates that specific data for 4-(N-Benzylglycyl)phenyl benzenesulfonate was not available in the reviewed literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.